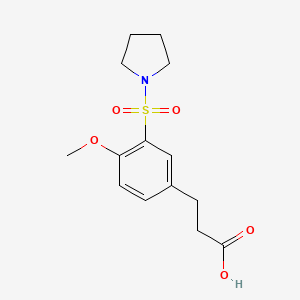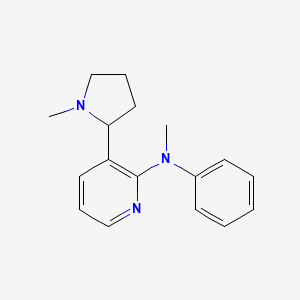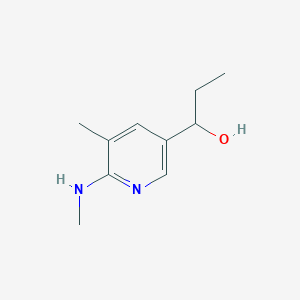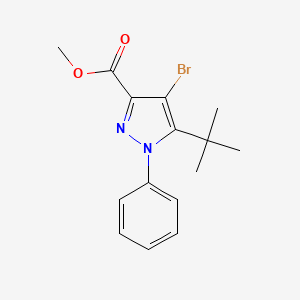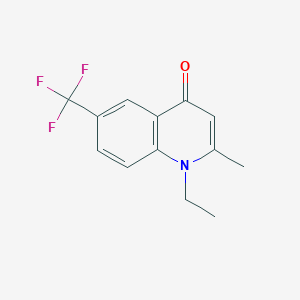
(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions, and an amine group at the 3 position of the dihydrobenzofuran ring. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine typically involves several steps starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as chlorinated phenols and ethylene glycol derivatives.
Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as sodium hydroxide, alkyl halides, and others under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6,7-Dichloro-2,3-dihydrobenzofuran: Lacks the amine group, which can significantly alter its chemical and biological properties.
6,7-Dichloro-3-aminobenzofuran: Similar structure but different positioning of the amine group.
2,3-Dihydrobenzofuran-3-amine: Lacks the chlorine atoms, which can affect its reactivity and interactions.
Uniqueness
(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is unique due to the specific arrangement of chlorine atoms and the amine group, which can confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific research and industrial applications where these properties are desired.
特性
分子式 |
C8H7Cl2NO |
|---|---|
分子量 |
204.05 g/mol |
IUPAC名 |
(3S)-6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m1/s1 |
InChIキー |
URMAYQIYUBDETJ-ZCFIWIBFSA-N |
異性体SMILES |
C1[C@H](C2=C(O1)C(=C(C=C2)Cl)Cl)N |
正規SMILES |
C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



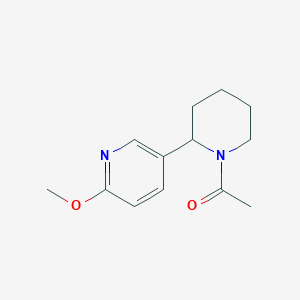
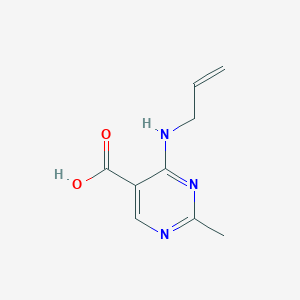

![2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11810299.png)


